2,6-Dimetyl-phenoxyacetic acid
Overview
Description
2,6-Dimethylphenoxyacetic acid is an organic compound belonging to the class of phenoxyacetic acid derivatives. It has the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an acetic acid moiety. It appears as a white solid with a melting point of 137-138°C and a boiling point of 284-316°C at 101.325 kPa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenoxyacetic acid typically involves the condensation of the sodium salt of 2,6-dimethylphenol with an α-bromoalkylcarboxylic ester, followed by hydrolysis to yield the acid . The reaction conditions generally include the use of an alkaline aqueous solution and subsequent acidification to obtain the final product.
Industrial Production Methods
In industrial settings, the synthesis of 2,6-Dimethylphenoxyacetic acid may involve similar steps but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of 2,6-Dimethylphenoxyacetic acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dimethylphenoxyacetic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications and effects on different biological targets.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a growth regulator in plants, influencing various physiological processes . In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different substituents.
2,6-Dichlorophenoxyacetic acid: Another herbicide with similar applications but different chemical properties.
2,4,6-Trichlorophenoxyacetic acid: A compound with multiple chlorine substituents, used in various agricultural applications.
Uniqueness
2,6-Dimethylphenoxyacetic acid is unique due to its specific substitution pattern with methyl groups at the 2 and 6 positions. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,6-dimethylphenyl) hydrogen carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUPTBDYUFOEBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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